molecular formula C8H6BrClO3 B13685838 3-Bromo-2-chloromandelic acid

3-Bromo-2-chloromandelic acid

Cat. No.: B13685838
M. Wt: 265.49 g/mol
InChI Key: AHPIPPRBBIJKRY-UHFFFAOYSA-N
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Description

3-Bromo-2-chloromandelic acid is an organic compound belonging to the class of mandelic acids, which are aromatic alpha-hydroxy acids. This compound is characterized by the presence of both bromine and chlorine substituents on the benzene ring, making it a halogenated derivative of mandelic acid. The molecular formula of this compound is C8H6BrClO3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloromandelic acid typically involves the bromination and chlorination of mandelic acid. One common method is the bromination of 2-chloromandelic acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes halogenation reactions, purification steps, and crystallization to obtain the final product with high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloromandelic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation of the hydroxyl group can yield 3-Bromo-2-chlorobenzoic acid.
  • Reduction of the carbonyl group can yield 3-Bromo-2-chlorobenzyl alcohol.
  • Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-chloromandelic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloromandelic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 3-Bromo-2-chlorobenzoic acid
  • 3-Bromo-2-chlorobenzyl alcohol
  • 2-Chloromandelic acid
  • 3-Bromomandelic acid

Comparison: 3-Bromo-2-chloromandelic acid is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physicochemical properties and interactions with target molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

2-(3-bromo-2-chlorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrClO3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

AHPIPPRBBIJKRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(C(=O)O)O

Origin of Product

United States

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